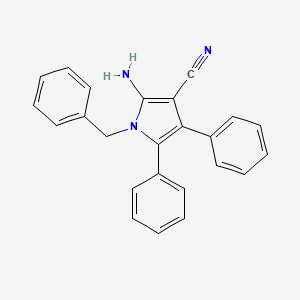

2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-benzyl-4,5-diphenylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c25-16-21-22(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)27(24(21)26)17-18-10-4-1-5-11-18/h1-15H,17,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIMOGHICAZEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2N)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377471 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55817-67-9 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a polysubstituted pyrrole with significant potential in medicinal chemistry. This document delves into the prevalent synthetic strategy, a one-pot, three-component reaction, elucidating the underlying mechanism and providing a detailed experimental protocol. Furthermore, it covers the characterization of the target molecule and discusses its importance, particularly as a broad-spectrum metallo-β-lactamase inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Polysubstituted Pyrroles

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The functionalization of the pyrrole ring at multiple positions gives rise to a class of compounds known as polysubstituted pyrroles, which exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

The target molecule of this guide, this compound, has emerged as a compound of significant interest due to its demonstrated activity as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs).[2][3] MBLs are a class of enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, one of the most important classes of antibacterial drugs. The inhibition of MBLs is a critical strategy in combating the growing threat of antibiotic resistance. The unique structural features of this compound, including the 2-amino and 3-cyano groups, make it a valuable scaffold for further medicinal chemistry exploration.[2]

This guide will focus on the most efficient and widely adopted method for the synthesis of this and similar tetrasubstituted pyrroles: the multicomponent reaction strategy.

Synthetic Strategy: The Power of Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.[1] This approach is highly valued in modern organic synthesis for its efficiency, atom economy, and the ability to rapidly generate molecular complexity from simple starting materials.

For the synthesis of this compound, a one-pot, three-component reaction is the most logical and efficient approach. This reaction brings together an α-hydroxyketone (benzoin), a primary amine (benzylamine), and an active methylene compound (malononitrile).

Reagents and Their Roles

A thorough understanding of the starting materials is crucial for a successful synthesis.

| Reagent | Structure | Molar Mass ( g/mol ) | Role in Reaction |

| Benzoin |  | 212.24 | Provides the C4 and C5 carbon atoms of the pyrrole ring and the two phenyl substituents. |

| Benzylamine |  | 107.15 | Acts as the nitrogen source for the N1 position of the pyrrole ring and introduces the benzyl group. |

| Malononitrile |  | 66.06 | Provides the C2 and C3 atoms of the pyrrole ring, as well as the amino and carbonitrile functionalities. |

The Reaction Mechanism

The synthesis of this compound via this three-component reaction is typically catalyzed by a weak acid, such as acetic acid.[4][5] The proposed mechanism is a cascade of reactions that proceeds through several key intermediates.

Caption: Proposed mechanism for the three-component synthesis.

Causality of the Mechanism:

-

Formation of the α-Aminoketone: The reaction is initiated by the condensation of the carbonyl group of benzoin with benzylamine to form an imine, which then tautomerizes to an enamine. This is followed by the formation of the α-aminoketone intermediate with the elimination of a water molecule. The acidic catalyst facilitates this condensation by protonating the hydroxyl group of the carbinolamine intermediate, making it a better leaving group.

-

Knoevenagel Condensation: The α-aminoketone then undergoes a Knoevenagel condensation with malononitrile. The active methylene group of malononitrile is deprotonated by a base (which can be benzylamine itself or another basic species in the reaction mixture), and the resulting carbanion attacks the carbonyl group of the α-aminoketone.

-

Intramolecular Cyclization: The resulting adduct undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups.

-

Tautomerization and Dehydration: The cyclized intermediate then undergoes tautomerization and dehydration to yield the stable aromatic pyrrole ring.

Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound. This protocol is an amalgamation of procedures reported for the synthesis of similar polysubstituted pyrroles and should be adapted and optimized as necessary.[4][6]

Caption: A streamlined workflow for the synthesis.

Materials and Equipment

-

Benzoin (1.0 eq)

-

Benzylamine (1.0 eq)

-

Malononitrile (1.0 eq)

-

Glacial Acetic Acid (catalytic amount, e.g., 0.1-0.2 eq)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

Silica gel for column chromatography (if necessary)

-

Eluent for column chromatography (e.g., hexane-ethyl acetate mixture)

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzoin (e.g., 10 mmol, 2.12 g), benzylamine (10 mmol, 1.07 g), and malononitrile (10 mmol, 0.66 g) in ethanol (e.g., 50 mL).

-

Catalyst Addition: To the stirred mixture, add a catalytic amount of glacial acetic acid (e.g., 1-2 mmol, 0.06-0.12 g).

-

Reflux: Heat the reaction mixture to reflux and maintain it for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (e.g., 200 mL) with stirring.

-

Isolation: A solid precipitate should form. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with copious amounts of cold water to remove any residual acetic acid and other water-soluble impurities. Dry the product in a desiccator or a vacuum oven at a moderate temperature.

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a pure crystalline product.

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexane is a common eluent system for this class of compounds.[4] The polarity of the eluent should be optimized using TLC.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₂₄H₁₉N₃ |

| Molar Mass | 349.43 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Literature values may vary, but should be a sharp range for a pure compound. |

| Solubility | Generally soluble in common organic solvents like dichloromethane, chloroform, and acetone; sparingly soluble in alcohols; and insoluble in water. |

Source: PubChem CID 2764501[7]

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons (from the two phenyl groups and the benzyl group) would appear as a complex multiplet in the range of δ 7.0-7.5 ppm.

-

The benzylic CH₂ protons would likely appear as a singlet around δ 5.0-5.5 ppm.

-

The amino (NH₂) protons would appear as a broad singlet, the chemical shift of which can be variable and may depend on the solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Multiple signals in the aromatic region (δ 120-140 ppm) corresponding to the phenyl and benzyl carbons.

-

A signal for the benzylic carbon (CH₂) around δ 45-55 ppm.

-

A signal for the nitrile carbon (CN) around δ 115-120 ppm.

-

Signals for the pyrrole ring carbons.

-

-

IR (Infrared) Spectroscopy:

-

A sharp, strong absorption band around 2200-2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.

-

N-H stretching vibrations of the primary amino group in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the aromatic and benzylic groups around 3000-3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic rings in the region of 1450-1600 cm⁻¹.

-

Safety Considerations

-

Malononitrile: Is a toxic and flammable solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Benzylamine: Is a corrosive and flammable liquid. It should also be handled in a fume hood with appropriate PPE.

-

Acetic Acid: Is corrosive. Handle with care and appropriate PPE.

-

Solvents: Ethanol is flammable. Ensure that the reflux is carried out in a well-ventilated area, away from open flames.

Conclusion

The one-pot, three-component synthesis of this compound from benzoin, benzylamine, and malononitrile is a highly efficient and practical method for obtaining this valuable heterocyclic compound. This guide provides a robust framework for its synthesis, from the underlying mechanistic principles to a detailed experimental protocol. The biological significance of this molecule, particularly in the context of combating antibiotic resistance, underscores the importance of accessible and reliable synthetic routes. Researchers and scientists can utilize this guide as a foundational resource for the preparation and further investigation of this and related polysubstituted pyrroles in their drug discovery and development endeavors.

References

-

Acetic Acid-Catalyzed Selective Synthesis of N-Substituted 2-Amino-3-Cyanopyrroles via a Three-Component Reaction Between Carbohydrates, Primary Amines and Malononitrile. ChemCatChem. [Link]

-

Acetic Acid‐Catalyzed Selective Synthesis of N‐Substituted 2‐Amino‐3‐Cyanopyrroles via a Three‐Component Reaction Between Carbohydrates, Primary Amines and Malononitrile. ResearchGate. [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

-

A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. synfacts. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Synthesis and Antimicrobial Screening of Novel 2-Amino-4,5- Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile. ResearchGate. [Link]

-

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI. [Link]

-

This compound. PubChem. [Link]

-

Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. [Link]

-

Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. MDPI. [Link]

-

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. ResearchGate. [Link]

-

Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3- d ]pyrimidines. ResearchGate. [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

-

A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]

-

Solution Phase Synthesis of a Library of Tetrasubstituted Pyrrole Amides. PubMed. [Link]

-

Synthesis of Tetrasubstituted NH Pyrroles and Polysubstituted Furans via an Addition and Cyclization Strategy. Organic Chemistry Portal. [Link]

-

Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. PubMed. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | C24H19N3 | CID 2764501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrrole-3-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrrole-3-carbonitriles represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Understanding their physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug design and development. These properties—including molecular structure, spectroscopic signatures, lipophilicity, solubility, and electronic character—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of these key physicochemical attributes. It moves beyond simple definitions to explain the causality behind experimental choices, offering field-proven insights, detailed protocols for characterization, and a framework for understanding structure-property relationships. Our objective is to equip researchers and drug developers with the foundational knowledge required to rationally design and optimize pyrrole-3-carbonitrile derivatives into next-generation therapeutics.

The Pyrrole-3-carbonitrile Scaffold: A Cornerstone in Medicinal Chemistry

The pyrrole ring is a ubiquitous five-membered nitrogen-containing heterocycle found in a vast array of natural products and synthetic drugs.[1] Its unique electronic structure and ability to participate in hydrogen bonding make it an exceptional pharmacophore. The addition of a carbonitrile (-C≡N) group at the 3-position further enhances its utility. The nitrile is a versatile functional group; it is a potent hydrogen bond acceptor, a weak base, and is relatively stable metabolically. Its linear geometry and electronic properties can profoundly influence molecular conformation and target binding affinity.

This combination has led to the development of pyrrole-3-carbonitrile derivatives with a wide spectrum of biological activities, including roles as STING receptor agonists for cancer immunotherapy, broad-spectrum metallo-β-lactamase inhibitors to combat antibiotic resistance, and agents targeting various kinases and enzymes.[2][3][4][5] The success of this scaffold lies in its tunability. By strategically modifying the substituents at other positions on the pyrrole ring (e.g., at the N-1, C-2, C-4, and C-5 positions), medicinal chemists can precisely modulate the molecule's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile.

Synthetic Avenues to the Pyrrole-3-carbonitrile Core

A robust understanding of a compound's properties begins with its synthesis. The accessibility of diverse analogs for structure-activity relationship (SAR) studies is contingent on efficient and modular synthetic routes. While numerous methods exist, multi-component reactions (MCRs) are particularly powerful for generating libraries of substituted pyrrole-3-carbonitriles. For instance, a common and effective strategy involves the reaction between terminal alkynes, sulfonyl azides, and active methylene compounds like phenacylmalononitriles, often catalyzed by copper.[6][7] This approach allows for the rapid assembly of the polysubstituted pyrrole core from readily available starting materials.

Caption: General workflow for the synthesis and isolation of pyrrole-3-carbonitriles.

Core Physicochemical Properties: A Deep Dive

The journey from a promising hit compound to a viable drug candidate is paved with the meticulous optimization of its physicochemical properties. Here, we dissect the most critical parameters for the pyrrole-3-carbonitrile class.

Molecular Structure and Conformation: The Gold Standard of X-Ray Crystallography

While spectroscopic methods suggest connectivity, only single-crystal X-ray diffraction (XRD) provides unambiguous, high-resolution proof of a molecule's three-dimensional structure in the solid state.[8][9] This technique is indispensable for confirming regiochemistry in complex syntheses and for understanding the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that dictate crystal packing.[10][11] This information is foundational for structure-based drug design, as it reveals the precise conformation that can be used for computational docking studies.[12]

-

Crystallization (The Rate-Limiting Step): The primary challenge is growing a single crystal of sufficient size (>0.1 mm) and quality.[8][9] This is often an empirical process involving slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, dichloromethane/methanol).

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of reflections is collected on an area detector.[9]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell.[10] From this map, atomic positions are determined (phasing), and the structural model is refined to best fit the experimental data.

Caption: Workflow for determining molecular structure via X-ray crystallography.

Spectroscopic Properties: Fingerprinting the Scaffold

Spectroscopic analysis is the workhorse of chemical characterization, providing rapid and essential information about molecular structure and purity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework. For a typical 2-amino-4,5-diaryl-1H-pyrrole-3-carbonitrile, characteristic signals include the pyrrole N-H proton (a broad singlet, often >10 ppm in DMSO-d₆), the amino (-NH₂) protons (a broad singlet), and distinct aromatic signals for the various substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally useful for identifying key functional groups. The most prominent and diagnostic peak for this scaffold is the sharp, strong absorption from the nitrile (C≡N) stretch, which typically appears in the 2200-2240 cm⁻¹ region.[13] Other important bands include N-H stretches (around 3200-3500 cm⁻¹) and C=C stretches from the aromatic rings (around 1600 cm⁻¹).[14]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using ESI-TOF (Electrospray Ionization - Time of Flight), is used to confirm the elemental composition. It provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which should match the calculated theoretical mass to within a few parts per million (ppm).[15][16]

| Property | Technique | Characteristic Signature / Observation | Causality / Insight Provided |

| Nitrile Group | IR Spectroscopy | Strong, sharp absorption at ~2200-2240 cm⁻¹ | Confirms the presence of the C≡N functional group.[13] |

| Pyrrole N-H | ¹H NMR | Broad singlet, δ > 10 ppm (in DMSO-d₆) | The acidic proton on the pyrrole nitrogen. Its chemical shift is solvent-dependent. |

| Amino N-H | ¹H NMR | Broad singlet, δ ~ 6.5 ppm (in DMSO-d₆) | Protons on the C2-amino group, often exchangeable with D₂O.[13] |

| Molecular Formula | HRMS (ESI) | [M+H]⁺ or [M-H]⁻ ion observed | Provides an exact mass that confirms the elemental composition of the molecule.[16] |

| Carbon Skeleton | ¹³C NMR | Signals for C≡N (~115-120 ppm), pyrrole carbons, and substituent carbons | Elucidates the complete carbon framework of the molecule.[14] |

Table 1: Summary of key spectroscopic data for substituted pyrrole-3-carbonitriles.

Lipophilicity and Solubility: The Twin Pillars of "Druggability"

Perhaps no two properties are more critical to a drug's success than its solubility and lipophilicity.[17] They exist in a delicate balance: a compound must be soluble enough in aqueous media (like blood plasma) to be absorbed and distributed, yet lipophilic enough to cross biological membranes (like the gut wall or the blood-brain barrier) to reach its target.[18][19][20]

-

Lipophilicity: This property is quantified by the partition coefficient (P), or more commonly its logarithm, logP . It represents the ratio of a compound's concentration in a nonpolar solvent (typically octan-1-ol) to its concentration in an aqueous buffer at equilibrium.[21] For ionizable molecules, the distribution coefficient (logD ) is more relevant, as it considers all ionic species at a specific physiological pH (usually 7.4). An optimal logP/logD range for oral drugs is often cited as 0-3.[17]

-

Aqueous Solubility: This measures the maximum concentration of a compound that can dissolve in water or an aqueous buffer. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[18]

The traditional "shake-flask" method is resource-intensive. A more efficient and widely adopted method uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[22][23][24]

-

System Setup: Use a C18 or similar hydrophobic stationary phase column. The mobile phase is typically a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with well-established, literature-reported logP values.

-

Data Acquisition: Measure the retention time (t_R_) for each standard. Calculate the capacity factor, k', using the formula k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

-

LogP Calculation: Create a calibration curve by plotting the known logP values of the standards against their corresponding log k' values.

-

Sample Analysis: Inject the pyrrole-3-carbonitrile compound of interest, determine its log k', and use the calibration curve to interpolate its logP value.[25]

Electronic Properties: The Influence of Substituents

The substituents on the pyrrole ring dictate the molecule's electronic properties, which in turn affect its reactivity, pKa, and ability to form non-covalent interactions with a target protein. The nitrogen atom's lone pair of electrons makes the pyrrole ring electron-rich and more susceptible to electrophilic substitution than benzene.[26]

-

Electron-Donating Groups (EDGs): Groups like amines (-NH₂) or ethers (-OR) attached to the ring increase its electron density, enhancing its nucleophilicity.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or the inherent nitrile (-CN) group decrease the ring's electron density.[27]

These electronic effects are not just theoretical; they have tangible consequences. For example, the pKa of the pyrrole N-H can be modulated by substituents, influencing its hydrogen bonding potential. Similarly, the charge distribution across the molecule, dictated by its substituents, is a key determinant of its binding affinity to a protein's active site.[28][29][30]

Integrating Physicochemical Properties for Drug Design

The ultimate goal of characterizing these properties is to build a comprehensive understanding of the structure-property and structure-activity relationships (SPR/SAR). This knowledge allows for the rational, iterative design of better drug candidates.[2][3][31]

A lead compound with high potency but poor solubility might be modified by adding a polar substituent (e.g., a morpholine ring) to improve its solubility. Conversely, a compound that is too polar to cross cell membranes might be made more lipophilic by adding a small alkyl or halogen group. This iterative cycle of design, synthesis, and testing is the core of modern medicinal chemistry. The key is to make modifications that improve one property (e.g., solubility) without detrimentally affecting another (e.g., target affinity or metabolic stability).[19][]

Caption: Relationship between core physicochemical properties and the ADMET profile.[33][34][35]

Conclusion

The substituted pyrrole-3-carbonitrile scaffold is a remarkably fertile ground for the discovery of novel therapeutics. However, its potential can only be fully realized through a deep and quantitative understanding of its physicochemical properties. By employing a systematic approach that integrates robust synthetic chemistry with comprehensive characterization—from high-resolution structural analysis by XRD to the functional assessment of solubility and lipophilicity—researchers can navigate the complex landscape of drug discovery with greater precision and confidence. The principles and protocols outlined in this guide serve as a foundational framework for making informed decisions, transforming promising molecules into optimized drug candidates with the potential to address significant unmet medical needs.

References

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Zhang, H., et al. (2023). Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters. [Link]

-

Creative Bioarray. Lipophilicity & Solubility. [Link]

-

X-Chem. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

Khan, S., et al. (2022). Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity. ResearchGate. [Link]

-

Zhang, H., et al. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters. [Link]

-

Benniston, A. C., et al. (2005). Selection of heterocycles for drug design. Journal of Medicinal Chemistry. [Link]

-

Zhang, H., et al. (2023). Structure–Activity Relationship Study of 1 H -Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ResearchGate. [Link]

-

Van der Veen, S., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. [Link]

-

Van der Veen, S., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. [Link]

-

Pharmacelera. (2020, December 10). The Impact of Lipophilicity and Hydrophobicity in Drug Design. [Link]

-

ReTAnalytics. Short and Modular Synthesis of Substituted 2-Aminopyrroles. [Link]

-

Royal Society of Chemistry. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

MDPI. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]

-

Wlodawer, A. (2009). x Ray crystallography. Protein Science. [Link]

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

-

Stasyuk, A. J., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]

-

Mohammed, Y., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

-

Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Creative BioMart. X-ray Crystallography. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Cativiela, C., & Garcia, J. I. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry. [Link]

-

ACS Publications. Prediction of ADMET properties and potential biological targets of pyrazole compounds. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Głowacka, J., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

-

Al-Otaibi, M. J., et al. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. ResearchGate. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Nair, V., et al. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry. [Link]

-

Li, X., et al. (2021). Effects of aromatic substituents on the electronic structure and excited state energy levels of diketopyrrolopyrrole derivatives for singlet fission. Physical Chemistry Chemical Physics. [Link]

-

Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readily.... [Link]

- Google Patents.

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

MDPI. (2010). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Molbank. [Link]

-

Bakunov, S. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. [Link]

-

ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Royal Society of Chemistry. 2-Amino-3,4-diethylpyrrole derivatives: new building blocks for coiled structures. [Link]

-

Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

-

Dyachenko, I. A., et al. (2013). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. International Journal of Molecular Sciences. [Link]

Sources

- 1. Selection of heterocycles for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google Patents [patents.google.com]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. acgpubs.org [acgpubs.org]

- 15. elar.urfu.ru [elar.urfu.ru]

- 16. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. azolifesciences.com [azolifesciences.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 20. The Impact of Lipophilicity and Hydrophobicity in Drug Design - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 21. acdlabs.com [acdlabs.com]

- 22. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 23. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. agilent.com [agilent.com]

- 25. researchgate.net [researchgate.net]

- 26. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 27. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 28. cdnsciencepub.com [cdnsciencepub.com]

- 29. researchgate.net [researchgate.net]

- 30. Effects of aromatic substituents on the electronic structure and excited state energy levels of diketopyrrolopyrrole derivatives for singlet fission - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 35. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents | MDPI [mdpi.com]

spectroscopic data for 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and purity assessment of this compound. The methodologies and data interpretations presented herein are grounded in established principles of analytical chemistry and are tailored for researchers, scientists, and drug development professionals working with complex heterocyclic compounds. This molecule has been identified as a promising scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors, making its unambiguous characterization a critical step in advancing drug discovery efforts.[1][2]

Molecular Structure and Predicted Spectroscopic Hallmarks

A foundational understanding of the molecule's structure is paramount for anticipating and interpreting its spectroscopic signatures. The structure of this compound (Chemical Formula: C₂₄H₁₉N₃, Molecular Weight: 349.43 g/mol ) contains several key functional groups and proton/carbon environments that will be distinguishable by various spectroscopic methods.[3]

-

Aromatic Protons: Three distinct phenyl groups (the N-benzyl and the C4/C5 diphenyl substituents) will give rise to a complex multiplet region in the ¹H NMR spectrum.

-

Pyrrole Core: The substituted pyrrole is a five-membered aromatic heterocycle. The absence of protons directly on the pyrrole ring means its presence will be confirmed primarily through ¹³C NMR and its influence on adjacent groups.

-

Key Functional Groups: The primary amine (-NH₂), the nitrile (C≡N), and the benzylic methylene (-CH₂-) group will each produce characteristic signals in both NMR and IR spectroscopy.

The following sections will detail the experimental protocols and expected data for each major spectroscopic technique.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. The expected spectrum for this compound will be complex, but highly informative.

Experimental Protocol: ¹H NMR

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the dried compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

The analysis should be performed on a spectrometer with a field strength of at least 400 MHz to achieve adequate signal dispersion, particularly in the aromatic region.

-

Acquire a standard one-dimensional proton spectrum.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically starting with 16 or 32 scans.

-

Data Interpretation and Expected Chemical Shifts

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Environment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Phenyl groups (C4-Ph, C5-Ph, Benzyl-Ph) | ~ 6.8 - 7.5 | Multiplet (m) | 15H | The protons on the three phenyl rings will overlap in a complex pattern typical for monosubstituted and ortho-disubstituted benzene rings.[4] |

| Methylene (N-CH₂) | ~ 5.1 - 5.4 | Singlet (s) | 2H | The benzylic protons are adjacent to the electron-withdrawing pyrrole nitrogen and are not coupled to other protons, resulting in a singlet. The exact shift can be influenced by the conformation of the benzyl group. |

| Amine (-NH₂) | ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This signal may not be observed in all solvents or conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments and identifying key functional groups.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A slightly more concentrated sample (15-25 mg in ~0.7 mL of solvent) is often required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup & Acquisition:

-

The same spectrometer used for ¹H NMR can be used.

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

A larger number of scans (e.g., 1024 or more) is typically necessary to achieve a good signal-to-noise ratio.

-

Optionally, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Interpretation and Expected Chemical Shifts

| Carbon Environment | Expected δ (ppm) | Rationale |

| Aromatic Carbons (C-H) | ~ 125 - 130 | Standard range for protonated carbons in phenyl groups.[5][6] |

| Aromatic Carbons (Quaternary) | ~ 130 - 140 | Includes the ipso-carbons of the phenyl rings and the C4/C5 carbons of the pyrrole ring. |

| Pyrrole C2 (C-NH₂) | ~ 150 - 155 | The carbon attached to the amino group is significantly deshielded. |

| Nitrile (C≡N) | ~ 115 - 120 | The sp-hybridized carbon of the nitrile group appears in this characteristic region. |

| Pyrrole C3 (C-CN) | ~ 85 - 95 | The carbon bearing the nitrile group is typically found at a relatively upfield position for a sp² carbon due to the electronic effects of the surrounding groups. |

| Methylene (N-CH₂) | ~ 45 - 50 | The benzylic carbon attached to the nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

-

Instrument Setup & Acquisition:

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

A background spectrum is collected first and automatically subtracted from the sample spectrum.

-

Data Interpretation and Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amine N-H | 3300 - 3500 | Symmetric and asymmetric stretching (often two distinct bands for a primary amine). |

| Aromatic C-H | 3000 - 3100 | Stretching. |

| Nitrile C≡N | 2210 - 2240 | Stretching (a sharp, strong absorption).[7][8] |

| Aromatic C=C | 1450 - 1600 | Ring stretching (multiple bands). |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup & Acquisition:

-

Electrospray Ionization (ESI): This is a soft ionization technique well-suited for this type of molecule, which will likely produce a strong protonated molecular ion [M+H]⁺.

-

The analysis is performed on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Interpretation

-

Molecular Ion Peak: The primary signal of interest will be the protonated molecular ion [M+H]⁺. For C₂₄H₁₉N₃, the expected monoisotopic mass is 349.1579. Therefore, the high-resolution mass spectrum should show a peak at m/z 350.1652.

-

Fragmentation: While ESI is a soft technique, some fragmentation may occur. A likely fragmentation would be the loss of the benzyl group, resulting in a fragment ion.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a novel compound is never reliant on a single technique. It requires the synergistic interpretation of all collected data. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the complementary nature of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. By following the detailed protocols and interpretative guidelines outlined in this document, researchers can confidently verify the identity, structure, and purity of this important heterocyclic compound, ensuring the integrity of subsequent biological and medicinal chemistry studies.

References

-

McGeary, R. P., Tan, D. T. C., Selleck, C., Pedroso, M. M., Sidjabat, H. E., & Schenk, G. (2017). Structure-activity relationship study and optimisation of this compound as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351–364. Available at: [Link]

-

SpectraBase. (n.d.). 2-amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile. Available at: [Link]

-

Trofimov, B. A., et al. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank, 2023(1), M1547. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

-

Reddy, A. S., & Kumar, M. S. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(9), 3518–3522. Available at: [Link]

-

Mary, Y. S., et al. (2018). Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. Journal of Molecular Structure, 1157, 568-583. Available at: [Link]

-

Ogoshi, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2828. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Screening of Novel 2-Amino-4,5- Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile. Available at: [Link]

-

Y幺米 Lab. (n.d.). This compound,>95%. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). 2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile. Available at: [Link]

-

Trofimov, B. A., et al. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank, 2023(1), M1547. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 875-883. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. Available at: [Link]

-

Lee, S. K., et al. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Molbank, 2025, M1983. Available at: [Link]

Sources

- 1. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C24H19N3 | CID 2764501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to ¹H and ¹³C NMR Analysis of Polysubstituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged motif in a vast array of natural products, pharmaceuticals, and functional materials, making the unambiguous characterization of its polysubstituted derivatives a critical task in modern chemistry.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of these vital heterocyclic compounds. This guide provides a comprehensive exploration of ¹H and ¹³C NMR spectral features of polysubstituted pyrroles. We will delve into the fundamental principles governing the chemical shifts and coupling constants of the pyrrole ring, the profound influence of various substituents on its electronic environment, and advanced 2D NMR techniques for definitive structure assignment. This document is designed to serve as a practical resource, blending theoretical understanding with field-proven insights and detailed experimental protocols to empower researchers in their synthesis and analysis endeavors.

Core Principles of Pyrrole NMR Spectroscopy

The five-membered aromatic ring of pyrrole presents a unique electronic landscape that gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. In an unsubstituted pyrrole molecule, the C₂ symmetry results in two unique proton environments and two unique carbon environments in the aromatic region.[1]

-

α-positions (C2/C5): Located adjacent to the nitrogen atom.

-

β-positions (C3/C4): Situated further from the nitrogen atom.[1]

The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, leading to a significant shielding effect compared to benzene. This results in the characteristic upfield chemical shifts for the ring protons and carbons. The chemical shifts of these nuclei are exquisitely sensitive to the electronic nature of any substituent attached to the ring.[1]

The Unsubstituted Pyrrole: A Reference Point

The ¹H NMR spectrum of unsubstituted pyrrole typically shows two multiplets in the aromatic region. The α-protons (H2/H5) are generally found at a lower field (more deshielded) than the β-protons (H3/H4) due to the influence of the nitrogen atom. Similarly, in the ¹³C NMR spectrum, the α-carbons (C2/C5) resonate at a lower field than the β-carbons (C3/C4).[1]

The chemical shifts are also influenced by the solvent used for the analysis.[3]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) of Unsubstituted Pyrrole.

| Nucleus | Typical Chemical Shift (ppm) in CDCl₃ |

| ¹H NMR | |

| H-1 (N-H) | ~8.0 (broad) |

| H-2, H-5 (α-H) | ~6.7 |

| H-3, H-4 (β-H) | ~6.1 |

| ¹³C NMR | |

| C-2, C-5 (α-C) | ~118 |

| C-3, C-4 (β-C) | ~108 |

Note: The N-H proton signal is often broad due to quadrupole-induced relaxation from the ¹⁴N nucleus and can be concentration and solvent-dependent.[4]

The Influence of Substituents on Pyrrole NMR Spectra

The true power of NMR in analyzing polysubstituted pyrroles lies in its ability to reveal the electronic effects of substituents on the pyrrole ring. These effects can be broadly categorized as follows:

-

Electron-Withdrawing Groups (EWGs): Such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups, deshield the pyrrole ring protons and carbons, causing their signals to shift downfield (to higher ppm values).

-

Electron-Donating Groups (EDGs): Such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, shield the ring nuclei, resulting in an upfield shift (to lower ppm values).[1]

The magnitude and direction of these shifts are dependent on both the nature of the substituent and its position (α or β) on the pyrrole ring.[1] The chemical shifts in polysubstituted pyrroles can often be predicted with reasonable accuracy by considering the additive effects of each substituent.[5]

Substituent Effects on ¹H Chemical Shifts

Substituents at the C-2 position primarily influence the chemical shifts of the adjacent H-3 and the distant H-5 protons. Similarly, substituents at the C-3 position most significantly affect the neighboring H-2 and H-4 protons. N-substitution also leads to predictable changes in the chemical shifts of the ring protons. For example, an N-methyl group generally causes an upfield shift of the ring protons, while electron-withdrawing groups on the nitrogen lead to downfield shifts, particularly for the α-protons.[3]

Substituent Effects on ¹³C Chemical Shifts

The impact of substituents on ¹³C chemical shifts is also pronounced and predictable. C-2 substituents primarily affect the chemical shifts of C-3 and C-5, while C-3 substituents mainly influence C-2 and C-4.[5] These directive effects can be rationalized by considering the resonance structures of the substituted pyrrole.[5]

Table 2: Predicted ¹³C Chemical Shifts for a Polysubstituted Pyrrole.

| Position | Base Value (ppm) | Substituent Contribution (ppm) | Predicted Shift (ppm) |

| C-2 | 118.2 | + S₂ | = δC-2 |

| C-3 | 108.1 | + S₃ | = δC-3 |

| C-4 | 108.1 | + S₄ | = δC-4 |

| C-5 | 118.2 | + S₅ | = δC-5 |

Note: Sₓ represents the substituent chemical shift (SCS) for a given substituent at a particular position. Extensive tables of SCS values can be found in the literature.[6]

J-Coupling in Polysubstituted Pyrroles

Spin-spin coupling between protons on the pyrrole ring provides invaluable information about their connectivity. The magnitude of the coupling constant (J-value), expressed in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.[7]

Table 3: Typical Proton-Proton J-Coupling Constants in Pyrroles.

| Coupling | Number of Bonds | Typical J-value (Hz) |

| ³J(H2-H3) | 3 | 2.5 - 3.5 |

| ³J(H3-H4) | 3 | 3.0 - 4.0 |

| ⁴J(H2-H4) | 4 | 1.0 - 2.0 |

| ⁴J(H2-H5) | 4 | 1.5 - 2.5 |

| ⁵J(H3-H5) | 5 | ~0.5 |

These coupling constants are crucial for distinguishing between different substitution patterns. For instance, a proton with a large coupling constant (³J) must be adjacent to another proton, while a small coupling constant (⁴J or ⁵J) indicates a longer-range interaction.

Advanced NMR Techniques for Structural Elucidation

While 1D ¹H and ¹³C NMR are powerful tools, complex substitution patterns can lead to overlapping signals and ambiguous assignments. In such cases, 2D NMR spectroscopy is indispensable.[8]

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other. Cross-peaks in the 2D spectrum indicate which protons are spin-spin coupled, allowing for the tracing of proton connectivity within the pyrrole ring and its substituents.[3]

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This is an excellent technique for assigning the ¹³C signals based on the already assigned ¹H signals.[3]

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing long-range connectivity between different parts of the molecule.[3][9]

Experimental Protocols

Obtaining high-quality NMR spectra is paramount for accurate structural elucidation.[1] The following is a generalized protocol for NMR sample preparation.

Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the purified pyrrole compound in 0.6-0.7 mL of a suitable deuterated solvent.[10] For ¹³C NMR, a higher concentration of 20-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1][10]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte.[11] Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[10][12]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[11]

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[10][12]

Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

Visualizing the Workflow and Key Concepts

Visual aids can significantly enhance the understanding of complex analytical workflows and relationships.

Caption: General workflow for NMR analysis of polysubstituted pyrroles.

Caption: Influence of substituents on pyrrole ring chemical shifts.

Conclusion

The ¹H and ¹³C NMR analysis of polysubstituted pyrroles is a nuanced yet powerful discipline. A thorough understanding of the fundamental principles of chemical shifts and coupling constants, coupled with the strategic application of 1D and 2D NMR techniques, allows for the confident and accurate elucidation of complex molecular structures. This guide has provided a foundational framework for researchers, scientists, and drug development professionals to approach the NMR analysis of this important class of heterocyclic compounds with both theoretical knowledge and practical insight.

References

-

A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles - Benchchem.

-

Cross-Validation of NMR and Mass Spectrometry Data for Novel Pyrrolo[3,2-b]pyrrole Compounds: A Comparative Guide - Benchchem.

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.

-

Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines) - PMC - NIH.

-

Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

-

NMR Sample Preparation.

-

NMR Sample Prepara-on.

-

5.3: Proton N-H Resonance of Pyrrole. Double Resonance - Chemistry LibreTexts.

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

-

2D NMR Spectroscopy for Organic Compounds | PDF - Scribd.

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem.

-

NMR chemical shift prediction of pyrroles - Stenutz.

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds.

-

J-coupling - Wikipedia.

-

Coupling constants analysis of pyrrole ring in 1 and penochalasin C - ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. NMR chemical shift prediction of pyrroles [stenutz.eu]

- 7. J-coupling - Wikipedia [en.wikipedia.org]

- 8. anuchem.weebly.com [anuchem.weebly.com]

- 9. scribd.com [scribd.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

This guide provides a comprehensive technical overview of the synthesis and potential biological activities of the novel heterocyclic compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of substituted pyrrole derivatives.

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The unique electronic and structural features of the pyrrole ring allow for diverse substitutions, leading to compounds with potent pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[2] This guide focuses on a specific, highly substituted pyrrole derivative, this compound, exploring its documented and potential therapeutic applications.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-component reaction, often employing the principles of the Paal-Knorr pyrrole synthesis. This approach offers an efficient route to construct the polysubstituted pyrrole core.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Paal-Knorr Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask, dissolve benzoin (1 equivalent) and benzylamine (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Intermediate Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the formation of the α-amino ketone intermediate. The reaction can be heated to reflux and monitored by thin-layer chromatography (TLC).

-

Cyclization: Once the formation of the intermediate is observed, add malononitrile (1.2 equivalents) to the reaction mixture.

-

Reaction Completion: Continue to reflux the mixture until the reaction is complete, as indicated by TLC.

-

Isolation and Purification: Cool the reaction mixture to room temperature and add water to precipitate the crude product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Biological Activity I: Metallo-β-Lactamase (MBL) Inhibition

A significant and well-documented biological activity of this compound is its ability to inhibit metallo-β-lactamases (MBLs).[3] MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, posing a serious threat to global health.

Mechanism of Action

The inhibitory activity of this pyrrole derivative is attributed to its specific interaction with the active site of MBLs. The N-benzyl and 4,5-diphenyl substituents are crucial for positioning the molecule within the enzyme's active site, while the 3-carbonitrile group plays a key role in coordinating with the zinc ions essential for the catalytic activity of MBLs.[3]

Caption: Potential anticancer signaling pathways targeted by pyrrole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds. [4]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrole derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a promising heterocyclic compound with a diverse range of potential biological activities. Its well-documented efficacy as a metallo-β-lactamase inhibitor highlights its potential in combating antibiotic resistance. Furthermore, the anti-inflammatory, and potential antifungal and anticancer activities of this class of compounds warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore and validate the therapeutic potential of this and related pyrrole derivatives.

References

-

Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

-

Li, M., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470. [Link]

-

Lozynskyi, A., et al. (2019). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(10), 1233-1246. [Link]

-

Lozynskyi, A., et al. (2019). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(10), 1233-1246. [Link]

-

Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

Cytotoxicity of the selected compounds against some human cancer cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Dholakia, S. P., et al. (2023). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. Journal of Medical and Pharmaceutical Allied Sciences, 12(1), 5646-5652. [Link]

-

McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

-

Kratochvil, M., et al. (2021). Cytotoxicity of Amino‐BODIPY Modulated via Conjugation with 2‐Phenyl‐3‐Hydroxy‐4(1H). Chemistry – A European Journal, 27(45), 11611-11619. [Link]

-

McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Organic Letters, 23(9), 351-364. [Link]

-

Black, W. C., et al. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of Medicinal Chemistry, 37(7), 988-998. [Link]

-

Toida, Y., et al. (2004). Evaluation of a Colorimetric Antifungal Susceptibility Test by Using 2,3-Diphenyl-5-Thienyl-(2)-Tetrazolium Chloride. Antimicrobial Agents and Chemotherapy, 48(11), 4457-4459. [Link]

-

Synthesis and Antimicrobial Screening of Novel 2-Amino-4,5- Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Cytotoxicity of the selected compounds against some human cancer cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile. (n.d.). Chemical Synthesis Database. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Nuta, A., et al. (2022). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. Scientific Reports, 12(1), 1957. [Link]

-

Zhang, Y., et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 28(21), 7431. [Link]

-

Al-Ostath, R. S., et al. (2021). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemistryMedChem, 16(18), 2816-2827. [Link]

-

Spampinato, C., et al. (2020). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 6(3), 159. [Link]

-

Frolova, Y., et al. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank, 2023(1), M1552. [Link]

-

Toida, Y., et al. (2004). Evaluation of a colorimetric antifungal susceptibility test by using 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride. Antimicrobial Agents and Chemotherapy, 48(11), 4457-4459. [Link]

-

El-Sayed, M. A. A., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(12), 2092. [Link]

-

Arendrup, M. C., et al. (2022). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 8(6), 617. [Link]

-

QSAR studies on anti-inflammatory 4,5-diarylpyrroles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Wang, Y., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]

-

Butler, D. E., et al. (2020). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Molbank, 2020(3), M1149. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jmpas.com [jmpas.com]

- 3. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 2-Aminopyrrole-3-carbonitriles: Strategies and Methodologies

Abstract

The 2-aminopyrrole-3-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in drug discovery programs targeting a wide array of diseases, including cancer, inflammation, and infectious agents, has spurred the development of diverse and efficient synthetic strategies. This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis of 2-aminopyrrole-3-carbonitriles. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and present comparative data to empower researchers in drug development and organic synthesis to make informed decisions in their synthetic endeavors.

Introduction: The Significance of the 2-Aminopyrrole-3-carbonitrile Core

The pyrrole ring is a fundamental heterocyclic structure found in a vast number of natural products and synthetic molecules with significant biological activity.[1] The specific substitution pattern of a 2-amino group and a 3-carbonitrile moiety endows the pyrrole scaffold with unique electronic and steric properties, making it a versatile building block for the construction of more complex molecular architectures.

Notably, derivatives of 2-aminopyrrole-3-carbonitrile have demonstrated potent inhibitory activity against a range of enzymes, including mitogen-activated protein kinase (MEK) and metallo-β-lactamases (MBLs).[2][3] Furthermore, this heterocyclic system serves as a crucial precursor for the synthesis of pyrrolo[2,3-d]pyrimidine analogs, which are recognized as important nucleoside aglycons.[4] The therapeutic potential of this scaffold underscores the critical need for robust and versatile synthetic methods.

This guide will explore the most prominent and impactful synthetic routes to 2-aminopyrrole-3-carbonitriles, with a focus on multicomponent reactions, domino processes, and classical cyclization strategies. Each section will provide a detailed examination of the reaction mechanism, offering insights into the factors that govern reactivity and selectivity.

Multicomponent Reactions (MCRs): A Convergent Approach

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis.[5] Several MCRs have been successfully employed for the construction of the 2-aminopyrrole-3-carbonitrile framework.

Isocyanide-Based Multicomponent Reactions

One of the most elegant and widely utilized MCRs for this purpose involves the reaction of an isocyanide, an activated alkyne (such as dimethyl acetylenedicarboxylate - DMAD), and an N-substituted imine.[5][6] This strategy offers a high degree of convergence and allows for the rapid generation of diverse libraries of 2-aminopyrroles.

Causality Behind Experimental Choices: The choice of an N-tosylimine is strategic. The electron-withdrawing nature of the tosyl group enhances the electrophilicity of the imine carbon, facilitating the nucleophilic attack by the zwitterionic intermediate formed from the isocyanide and DMAD. This activation is crucial for the efficiency of the reaction.